molecular formula C14H13NO3S B2787029 Ethyl 2-amino-5-formyl-4-phenylthiophene-3-carboxylate CAS No. 380353-79-7

Ethyl 2-amino-5-formyl-4-phenylthiophene-3-carboxylate

Cat. No.: B2787029
CAS No.: 380353-79-7
M. Wt: 275.32
InChI Key: RPGZZSSRYBURJV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-formyl-4-phenylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-formyl-4-phenylthiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of ethyl cyanoacetate with benzaldehyde in the presence of sulfur to form the thiophene ring. Subsequent formylation and amination steps yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-amino-5-formyl-4-phenylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-formyl-4-phenylthiophene-3-carboxylate in biological systems involves its interaction with specific molecular targets. The amino and formyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.

    2-Aminothiophene: Lacks the formyl and ester groups but shares the amino functionality.

    4-Phenylthiophene: Similar aromatic structure but lacks the amino and formyl groups.

Uniqueness: Ethyl 2-amino-5-formyl-4-phenylthiophene-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both amino and formyl groups allows for versatile chemical modifications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

ethyl 2-amino-5-formyl-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-2-18-14(17)12-11(9-6-4-3-5-7-9)10(8-16)19-13(12)15/h3-8H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGZZSSRYBURJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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